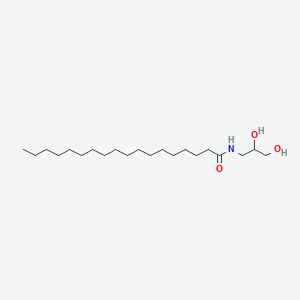

rac N-(2,3-Dihydroxypropyl)octadecanamide

Descripción general

Descripción

N-(2,3-Dihydroxypropyl)stearamide is a chemical compound with the molecular formula C21H43NO3. It is an amide derivative of stearic acid, where the amide nitrogen is substituted with a 2,3-dihydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2,3-Dihydroxypropyl)stearamide can be synthesized through several methods. One common method involves the reaction of 3-amino-1,2-propanediol with stearoyl chloride in the presence of a base such as pyridine or N,N-dimethylformamide . The reaction typically proceeds at room temperature for a few hours, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the synthesis of N-(2,3-Dihydroxypropyl)stearamide may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions: N-(2,3-Dihydroxypropyl)stearamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of esters or ethers with varying alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Delivery Systems

rac N-(2,3-Dihydroxypropyl)octadecanamide has been investigated for its role as a permeation enhancer in transdermal drug delivery systems. Its ability to facilitate the absorption of therapeutic agents through the skin is attributed to its surfactant properties, which can disrupt the stratum corneum barrier.

Case Study : A study demonstrated that formulations containing this compound improved the transdermal delivery of hydrophilic drugs, enhancing their bioavailability significantly compared to traditional formulations .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. This property makes it a candidate for use in topical formulations aimed at treating infections.

Case Study : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for incorporation into wound healing products .

Cosmetic Applications

1. Skin Conditioning Agent

In cosmetic formulations, this compound serves as an emollient and skin conditioning agent. Its hydrophilic characteristics allow it to retain moisture in the skin, making it beneficial in creams and lotions.

Data Table: Effectiveness in Cosmetic Formulations

| Product Type | Concentration (%) | Effectiveness (Moisture Retention) |

|---|---|---|

| Moisturizing Cream | 1-5 | High |

| Anti-aging Serum | 0.5-3 | Moderate |

| Sunscreen | 1-4 | High |

Material Science Applications

1. Biodegradable Polymers

The compound is also being explored for its potential use in developing biodegradable polymers. Its structure can be modified to create copolymers that are environmentally friendly and suitable for various applications.

Case Study : Research on polymer blends incorporating this compound showed enhanced mechanical properties and biodegradability compared to conventional plastics .

Mecanismo De Acción

The mechanism of action of N-(2,3-Dihydroxypropyl)stearamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the stearamide portion of the molecule can interact with lipid membranes, affecting their properties and behavior .

Comparación Con Compuestos Similares

N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with different alkyl chain length.

N-(2,3-Dihydroxypropyl)palmitamide: Another amide derivative with a shorter alkyl chain.

N-(2,3-Dihydroxypropyl)myristamide: Similar compound with an even shorter alkyl chain.

Uniqueness: N-(2,3-Dihydroxypropyl)stearamide is unique due to its specific combination of a long alkyl chain and a 2,3-dihydroxypropyl group. This structure imparts distinct physical and chemical properties, making it suitable for various applications that require specific interactions with biological membranes or other molecules .

Actividad Biológica

Rac N-(2,3-Dihydroxypropyl)octadecanamide is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of octadecanamide, characterized by the presence of a 2,3-dihydroxypropyl substituent. Its molecular formula is C_{21}H_{43}NO_3, and it has a molecular weight of approximately 357.58 g/mol. The compound's structure allows for various interactions within biological systems, influencing its pharmacodynamics.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Lipid Metabolism : The compound has been shown to influence lipid metabolism pathways, potentially affecting energy homeostasis and fat storage in adipocytes.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Activity : There is evidence indicating that this compound can protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro.

- Cell Proliferation : Studies indicate that this compound may promote cell proliferation in certain cell lines, suggesting potential applications in regenerative medicine.

- Antimicrobial Properties : Some investigations have reported its effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Data Table: Biological Activities and Effects

Case Studies

-

Neuroprotective Study :

A study conducted on neuronal cell cultures showed that treatment with this compound reduced apoptosis induced by oxidative stress. The results indicated a significant decrease in markers such as caspase-3 activation. -

Anti-inflammatory Research :

In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent. -

Antimicrobial Efficacy :

A series of experiments demonstrated the compound's antibacterial activity against various strains including Staphylococcus epidermidis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Propiedades

IUPAC Name |

N-(2,3-dihydroxypropyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-18-20(24)19-23/h20,23-24H,2-19H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMOLWSTFFMGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994082 | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-25-6 | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydroxypropyl)stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydroxypropyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.